N-(4-aminophenyl)-3,4,5-trimethoxybenzamide N-(4-aminophenyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 613656-90-9
VCID: VC8127416
InChI: InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

CAS No.: 613656-90-9

Cat. No.: VC8127416

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide - 613656-90-9

Specification

CAS No. 613656-90-9
Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name N-(4-aminophenyl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19)
Standard InChI Key GJOWDJNNECITIB-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(4-Aminophenyl)-3,4,5-trimethoxybenzamide consists of two aromatic rings: a trimethoxybenzamide moiety and a 4-aminophenyl group. The trimethoxy substitution at positions 3, 4, and 5 on the benzene ring introduces steric and electronic effects that influence solubility and intermolecular interactions. The amide linkage (-NH-C=O) bridges the two aromatic systems, enabling hydrogen bonding and π-π stacking interactions .

The SMILES notation (COc1cc(cc(c1OC)OC)C(=O)Nc2ccc(cc2)N) and InChIKey (GJOWDJNNECITIB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The planar arrangement of the trimethoxybenzene ring and the para-aminophenyl group suggests potential for planar stacking in crystal lattices or protein binding pockets.

Molecular Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight302.33 g/mol
Density1.2±0.1 g/cm³
Boiling Point431.6±45.0 °C at 760 mmHg
Flash Point214.8±28.7 °C
Polarizability33.7±0.5 ×10⁻²⁴ cm³
Vapor Pressure0.0±1.0 mmHg at 25°C

The low vapor pressure indicates limited volatility at room temperature, favoring solid-state handling. The moderate polarity (evident from polarizability) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Synthesis Methods and Reaction Mechanisms

Synthetic Pathways

While no explicit synthesis protocol for N-(4-aminophenyl)-3,4,5-trimethoxybenzamide is documented in the literature, analogous benzamide derivatives are typically synthesized via nucleophilic acyl substitution. A plausible route involves:

  • Preparation of 3,4,5-Trimethoxybenzoyl Chloride: Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.

  • Coupling with 4-Nitroaniline: The acyl chloride reacts with 4-nitroaniline in the presence of a base (e.g., triethylamine) to form N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide.

  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the final product.

Optimization Considerations

  • Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.

  • Temperature Control: Maintaining 0–5°C during acyl chloride formation prevents decomposition.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Physicochemical Properties and Analytical Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key peaks include N-H stretching (3300–3500 cm⁻¹, amide), C=O stretching (1650–1700 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • δ 6.8–7.2 ppm (aromatic protons),

      • δ 3.8–4.0 ppm (methoxy groups),

      • δ 5.2 ppm (amide NH, exchangeable).

    • ¹³C NMR:

      • δ 165–170 ppm (amide carbonyl),

      • δ 55–60 ppm (methoxy carbons).

Thermal Stability

The compound’s high boiling point (431.6°C) and absence of a recorded melting point suggest decomposition before melting, necessitating thermal analysis (e.g., DSC/TGA) for precise characterization .

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